(E)-N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-3-(furan-2-yl)acrylamide
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Description
(E)-N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-3-(furan-2-yl)acrylamide is a useful research compound. Its molecular formula is C19H17N3O4 and its molecular weight is 351.362. The purity is usually 95%.
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Scientific Research Applications
B-Raf Inhibitory and Anti-Proliferation Activities
Compounds containing 2,3-dihydrobenzo[b][1,4]dioxin, similar to the queried chemical, have been synthesized and evaluated for their potential as B-Raf inhibitors, showing significant anti-proliferation activities against certain melanoma cell lines. This includes studies of compounds like C14, which exhibited potent biological activity comparable to Erlotinib, a known cancer medication (Yang et al., 2012).
Antiviral and Antimicrobial Properties
1-Arylpyrazoles and their glycosides, which are structurally similar to the queried compound, have been synthesized and demonstrated promising antiviral activity against specific viruses, such as vesicular stomatitis virus (VSV) (El-Telbani et al., 2011). Additionally, new azole, pyrimidine, pyran, and benzo/naphtho(b)furan derivatives with thiazolo(3,2-a)benzimidazole moiety have shown potent antimicrobial and antioxidant properties (Farag et al., 2011).
Synthesis and Structural Analysis
Studies have focused on the synthesis and structural analysis of compounds containing 2,3-dihydrobenzo[b]furan, such as the synthesis of O-acryloylated 2,3-dihydrobenzo[b]furan-5-ol, with molecular and crystallographic characterization, indicating its potential for further chemical modifications (Sandoval et al., 2012).
Antitumor Activity
Pyrimidiopyrazole derivatives, closely related to the chemical structure , have been investigated for their antitumor activity, particularly against specific cancer cell lines like HepG2. Molecular docking and DFT studies also support these findings (Fahim et al., 2019).
Properties
IUPAC Name |
(E)-N-[1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)pyrazol-4-yl]-3-(furan-2-yl)prop-2-enamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O4/c23-19(8-7-15-4-3-9-24-15)21-14-10-20-22(11-14)12-16-13-25-17-5-1-2-6-18(17)26-16/h1-11,16H,12-13H2,(H,21,23)/b8-7+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPMNUAKKOPGIJG-BQYQJAHWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)CN3C=C(C=N3)NC(=O)C=CC4=CC=CO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(OC2=CC=CC=C2O1)CN3C=C(C=N3)NC(=O)/C=C/C4=CC=CO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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